molecular formula C21H20N2O7 B11658744 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid

Cat. No.: B11658744
M. Wt: 412.4 g/mol
InChI Key: HYCNDASZAYLFFU-GDNBJRDFSA-N
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Description

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid is a complex organic compound featuring a benzodioxole ring, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N2O7

Molecular Weight

412.4 g/mol

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C21H20N2O7/c1-28-16-5-3-2-4-14(16)20(26)23-15(21(27)22-9-8-19(24)25)10-13-6-7-17-18(11-13)30-12-29-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,27)(H,23,26)(H,24,25)/b15-10-

InChI Key

HYCNDASZAYLFFU-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCC(=O)O

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCC(=O)O

Origin of Product

United States

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